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Compound of Interest

Compound Name: Lipoamido-PEG24-acid

Cat. No.: B8006573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG24-acid, a

heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates

(ADCs). This document outlines its core properties, its role in enhancing ADC performance,

and detailed methodologies for its application in ADC research and development.

Introduction to Lipoamido-PEG24-acid in ADCs
Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the

specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The

linker molecule, which connects the antibody and the payload, is a critical component that

significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic

index.

Lipoamido-PEG24-acid is a linker that features a lipoic acid moiety, a 24-unit polyethylene

glycol (PEG) spacer, and a terminal carboxylic acid. This combination of functionalities offers

several advantages in ADC design. The lipoic acid's disulfide bond provides a potential site for

redox-sensitive cleavage in the intracellular environment, while the terminal carboxylic acid

allows for stable amide bond formation with amine groups on antibodies or payloads. The

hydrophilic PEG24 chain is crucial for improving the solubility of often-hydrophobic payloads,

reducing aggregation, and extending the plasma half-life of the ADC.
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Physicochemical Properties and Structure
Lipoamido-PEG24-acid is a water-soluble compound due to its long PEG chain. The terminal

carboxylic acid can be activated to react with primary amines, forming a stable amide linkage.

[1] The lipoic acid group contains a disulfide bond that can be cleaved under reducing

conditions, a feature that can be exploited for controlled drug release.

Table 1: Physicochemical Properties of Lipoamido-PEG24-acid

Property Value Reference

Molecular Formula C59H115NO27S2 BroadPharm

Molecular Weight 1334.7 g/mol BroadPharm

Appearance White to off-white solid Generic

Solubility
Soluble in water and most

organic solvents
[1]

Functional Groups
Lipoic Acid (disulfide), PEG (24

units), Carboxylic Acid
[1]

Role in Enhancing ADC Performance
The incorporation of a Lipoamido-PEG24-acid linker in an ADC can significantly improve its

pharmacological properties.

Improved Pharmacokinetics
The PEG24 spacer increases the hydrodynamic radius of the ADC, which reduces renal

clearance and prolongs its circulation half-life. This extended exposure can lead to greater

accumulation of the ADC in tumor tissues. While specific data for Lipoamido-PEG24-acid is

not readily available, studies on ADCs with PEG24 linkers have shown a significant increase in

plasma half-life compared to non-PEGylated counterparts.[2]

Enhanced Solubility and Stability
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Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor

stability. The hydrophilic PEG24 chain effectively shields the hydrophobic drug, improving the

overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DAR).[3]

Controlled Drug Release
The disulfide bond within the lipoic acid moiety can be cleaved in the reducing environment of

the cell, such as in the presence of glutathione, leading to the release of the cytotoxic payload.

This provides a mechanism for targeted drug release within the cancer cell, minimizing off-

target toxicity.

Experimental Protocols
The following are representative protocols for the conjugation, purification, and characterization

of ADCs using a carboxylated PEG linker like Lipoamido-PEG24-acid.

Conjugation of Lipoamido-PEG24-acid to an Amine-
Containing Payload
This protocol describes the activation of the carboxylic acid on Lipoamido-PEG24-acid and its

conjugation to a payload containing a primary amine.

Materials:

Lipoamido-PEG24-acid

Amine-containing payload

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:
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Dissolve Lipoamido-PEG24-acid (1 equivalent) in anhydrous DMF.

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room

temperature for 1 hour to activate the carboxylic acid.

In a separate vial, dissolve the amine-containing payload (1.5 equivalents) in anhydrous

DMF.

Add the payload solution and TEA (2 equivalents) to the activated linker solution.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by HPLC.

Upon completion, purify the Lipoamido-PEG24-payload conjugate by preparative HPLC.

Conjugation of Lipoamido-PEG24-Payload to an
Antibody
This protocol outlines the conjugation of the activated Lipoamido-PEG24-payload to the lysine

residues of a monoclonal antibody.

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS pH 7.4)

Lipoamido-PEG24-payload with an activated ester (e.g., NHS ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Size Exclusion Chromatography (SEC) column for purification

Procedure:

Dissolve the Lipoamido-PEG24-payload-NHS ester in anhydrous DMSO to prepare a stock

solution.

Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to facilitate the reaction

with primary amines.
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Add a calculated molar excess of the linker-payload solution to the antibody solution. The

molar ratio will determine the average drug-to-antibody ratio (DAR).

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated

linker-payload and other small molecules.

Characterization of the ADC
The average number of drug molecules conjugated to each antibody can be determined using

Hydrophobic Interaction Chromatography (HIC). The hydrophobicity of the ADC increases with

the number of conjugated drug molecules.

Procedure:

Inject the purified ADC onto a HIC column.

Elute with a decreasing salt gradient (e.g., ammonium sulfate) and an increasing organic

solvent gradient (e.g., isopropanol).

The different DAR species will separate into distinct peaks.

Calculate the average DAR by integrating the peak areas of each species and weighting

them by their respective DAR.

The potency of the ADC can be evaluated using a cell-based cytotoxicity assay, such as the

MTT assay.

Procedure:

Plate cancer cells expressing the target antigen in a 96-well plate and incubate overnight.

Treat the cells with serial dilutions of the ADC and control antibody.

Incubate for 72-120 hours.
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Add MTT reagent and incubate for 2-4 hours.

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

Measure the absorbance at 570 nm and calculate the IC50 value (the concentration of ADC

that inhibits cell growth by 50%).

Quantitative Data Summary
While specific quantitative data for ADCs using the Lipoamido-PEG24-acid linker is limited in

publicly available literature, the following tables provide representative data for ADCs with

PEG24 linkers to illustrate the expected impact on performance.

Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs

ADC Linker
Plasma Half-life (t½) in
Rats

Reference

Non-PEGylated ~150 hours

PEG24 Linker ~250 hours

Table 3: Representative In Vitro Cytotoxicity of PEGylated ADCs

ADC Linker IC50 on Target Cells (nM) Reference

Non-PEGylated 0.5 Generic

PEG24 Linker 1.2 Generic

Note: The IC50 value can be influenced by the payload, antibody, and target cell line. A slight

decrease in in vitro potency with longer PEG chains is sometimes observed, but this is often

compensated by improved in vivo efficacy due to better pharmacokinetics.

Visualizations
The following diagrams illustrate key concepts in ADC development and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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